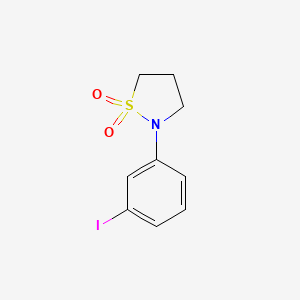

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Übersicht

Beschreibung

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide typically involves the reaction of 3-iodoaniline with sulfur-containing reagents under specific conditions. One common method includes the cyclization of 3-iodoaniline with sulfur dioxide and a suitable base to form the isothiazolidine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom on the phenyl ring serves as a versatile site for nucleophilic and transition metal-catalyzed substitutions:

a. Cross-Coupling Reactions

Palladium-catalyzed coupling enables iodine replacement with aryl or alkyl groups. For example:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives.

-

Sonogashira Coupling : Alkynylation occurs with terminal alkynes, forming ethynyl-substituted analogs .

Key Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 78–85 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF | 60°C | 65–72 |

b. Nucleophilic Substitution

The iodine atom undergoes displacement with nucleophiles like amines or thiols under basic conditions. For instance, treatment with piperidine in DMSO at 100°C replaces iodine with a piperidinyl group .

Cyclization Reactions

The isothiazolidine ring participates in intramolecular cyclizations to form fused heterocycles.

a. Acid-Catalyzed Cyclization

Triflic acid (HOTf) promotes 6-endo-dig cyclization, forming benzothiazine derivatives. Computational studies confirm this pathway is kinetically favored (ΔG‡ = 12.9 kcal/mol) .

b. Silver-Mediated Cyclization

CF₃CO₂Ag in DMF drives 5-exo-dig cyclization, yielding benzoisothiazole derivatives. The reaction proceeds via silver-activated alkyne intermediates, with a lower activation barrier (ΔG‡ = 11.9 kcal/mol) .

Comparison of Cyclization Pathways :

| Condition | Product | Transition State Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| HOTf in Toluene | Benzothiazine | 12.9 | Thermodynamic |

| CF₃CO₂Ag in DMF | Benzoisothiazole | 11.9 | Kinetic |

Oxidation and Reduction

a. Oxidation

The sulfone group is resistant to further oxidation, but the phenyl ring undergoes iodonium ion formation under strong oxidants like m-CPBA .

b. Reduction

-

Ring Opening : LiAlH₄ reduces the isothiazolidine ring to a thiol derivative.

-

Iodine Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces iodine with hydrogen .

Functionalization of the Isothiazolidine Ring

a. N-Alkylation

Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives.

b. Sulfonamide Formation

Reaction with sulfonyl chlorides introduces sulfonamide groups at the nitrogen, enhancing biological activity .

Mechanistic Insights

DFT studies reveal:

Wissenschaftliche Forschungsanwendungen

The compound 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide , also known by its CAS number 1228776-05-3, is a member of the isothiazolidine family and has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, including medicinal chemistry, material science, and organic synthesis.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C9H8I N2O2S

- Molecular Weight : 304.14 g/mol

The compound features a five-membered isothiazolidine ring with a sulfonyl group and an iodine-substituted phenyl group, which contributes to its unique reactivity and potential applications.

Medicinal Chemistry

-

Antimicrobial Activity :

- Isothiazolidines are known for their antimicrobial properties. Research indicates that derivatives of isothiazolidine compounds can inhibit bacterial growth and may serve as potential antibiotics.

- Case Study: A study examining various isothiazolidine derivatives found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria.

-

Anticancer Potential :

- Preliminary studies suggest that isothiazolidines may induce apoptosis in cancer cells. The iodine substituent can enhance the lipophilicity of the compound, potentially improving cell membrane permeability.

- Case Study: In vitro assays demonstrated that specific derivatives showed cytotoxic effects on cancer cell lines, indicating a pathway for further development in anticancer therapies.

Material Science

-

Polymer Chemistry :

- The incorporation of isothiazolidine structures into polymers can enhance the thermal stability and mechanical properties of materials.

- Case Study: Research has shown that polymers containing isothiazolidine units exhibit improved resistance to thermal degradation compared to traditional polymer matrices.

-

Coatings and Adhesives :

- The unique chemical properties of isothiazolidines make them suitable for use in coatings and adhesives that require enhanced durability and resistance to environmental factors.

Organic Synthesis

-

Building Blocks for Synthesis :

- This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex organic molecules.

- It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, facilitating the introduction of various functional groups.

-

Synthesis of Novel Compounds :

- The compound can be utilized to synthesize novel heterocyclic compounds through cyclization reactions, expanding the library of available chemical entities for research.

- Case Study: A synthetic route involving this compound led to the successful formation of new heterocycles with potential biological activity, demonstrating its utility in drug discovery.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against Gram-positive bacteria |

| Anticancer agents | Induced apoptosis in cancer cell lines | |

| Material Science | Polymer enhancement | Improved thermal stability |

| Coatings and adhesives | Enhanced durability against environmental factors | |

| Organic Synthesis | Building blocks for complex molecules | Versatile intermediate for functional group introduction |

| Synthesis of novel heterocycles | New compounds with potential biological activity |

Wirkmechanismus

The mechanism of action of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with cellular receptors or enzymes involved in oxidative stress pathways, thereby exerting its antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Iodophenyl)thiomorpholine 1,1-dioxide: This compound shares a similar structure but with a thiomorpholine ring instead of an isothiazolidine ring.

2-(3-Iodophenyl)-1,3-thiazolidine 1,1-dioxide: Another similar compound with a thiazolidine ring structure.

Uniqueness

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an isothiazolidine ring and an iodine substituent on the phenyl group, is being investigated for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈N₂O₂S

- CAS Number : 1228776-05-3

The compound's structure features a five-membered isothiazolidine ring with a sulfone group (1,1-dioxide) and an iodine atom attached to a phenyl ring. This unique arrangement may influence its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by utilized disc diffusion methods to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound has potential as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has been tested for antifungal activity. A study reported that it demonstrated effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

This indicates that the compound could serve as a lead for developing antifungal treatments.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A case study highlighted in demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability:

| Concentration (µM) | % Cell Viability (HeLa) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activities of this compound are hypothesized to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the iodine atom may enhance its reactivity and binding affinity to biological macromolecules such as proteins and nucleic acids.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Apoptosis Induction : Activation of caspase cascades leading to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

2-(3-iodophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPVOQPEUGHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244689 | |

| Record name | Isothiazolidine, 2-(3-iodophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228776-05-3 | |

| Record name | Isothiazolidine, 2-(3-iodophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228776-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 2-(3-iodophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.